(5-Bromofuran-2-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
Description
The compound “(5-Bromofuran-2-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” features a brominated furan ring linked via a methanone bridge to a piperidine moiety substituted with a thioether-bound 4-methylthiazole group. This structure combines three pharmacologically relevant motifs:
- Piperidine scaffold: Piperidine derivatives are common in drug design due to their conformational flexibility and ability to modulate bioavailability .
- Thioether-thiazole linkage: The (4-methylthiazol-2-yl)thio group may influence metabolic stability and target binding, as seen in thiazole-containing antimicrobial and anticancer agents .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S2/c1-10-8-21-15(17-10)22-9-11-4-6-18(7-5-11)14(19)12-2-3-13(16)20-12/h2-3,8,11H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWJLUATZJMXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiazole derivatives. The piperidine ring is then added through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atom in the furan ring can be oxidized to form a bromine oxide derivative.
Reduction: : The thiazole ring can be reduced to form a thiazoline derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents, are used for substitution reactions.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Thiazoline derivatives.
Substitution: : Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes or receptors in biological systems, leading to various physiological effects. The molecular pathways involved would need to be studied in detail to understand its full mechanism.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features:
Analysis :
Physicochemical Property Evaluation
Notes:
Data Tables Summarizing Key Comparisons
Table 1: Functional Group Impact on Properties
Biological Activity
The compound (5-Bromofuran-2-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A bromofuran moiety which is known for its diverse biological properties.
- A thiazole group that contributes to its pharmacological profile.
- A piperidine ring which is often associated with various therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of bromofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety enhances this activity, potentially through interference with bacterial metabolic pathways.
Anticancer Potential
In silico studies and preliminary in vitro assays suggest that the compound may exhibit anticancer properties. The S-derivatives of bromofuran have been highlighted for their potential in targeting cancer cells. For example, a study on S-derivatives of 5-bromofuran showed promising results in inhibiting tumor growth in specific cancer cell lines, indicating that modifications to the bromofuran structure can enhance its efficacy against cancer.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
- Interference with Signaling Pathways : The thiazole and piperidine groups could modulate signaling pathways involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of various bromofuran derivatives, including the compound . Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the furan ring can significantly enhance antimicrobial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| (5-Bromofuran...) | 16 | Staphylococcus aureus |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazole-containing compounds. The study reported that the compound exhibited cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value indicating effective dosage levels for therapeutic applications.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Control | 50 | MCF-7 |
| (5-Bromofuran...) | 25 | MCF-7 |
Research Findings and Future Directions
Recent findings emphasize the importance of further exploring the structure-activity relationship (SAR) of this compound. Understanding how variations in the chemical structure influence biological activity will be crucial for developing more effective therapeutic agents.
Additionally, future research should focus on:
- In vivo Studies : To assess the pharmacokinetics and toxicity profiles.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Combination Therapies : Investigating synergistic effects with existing antimicrobial and anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
